REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=O)[N:5]=[C:6]([C:8]#[N:9])[N:7]=1.P(Cl)(Cl)([Cl:13])=O.C(=O)([O-])[O-].[Na+].[Na+]>>[NH2:1][C:2]1[N:3]=[C:4]([Cl:13])[N:5]=[C:6]([C:8]#[N:9])[N:7]=1 |f:2.3.4|
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Name
|
|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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NC=1NC(N=C(N1)C#N)=O
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated at 90 C for 2 h
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Duration
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2 h
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Type
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ADDITION
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Details
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before pouring onto ice-water (250 mL)
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Type
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EXTRACTION
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Details
|
The mixture was then extracted into DCM (3×250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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the combined organics were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)Cl)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |